2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research has focused on synthesizing novel derivatives and analyzing their structural characteristics. For instance, the synthesis of functionalized dihydroquinazolines and their regioselective reactions to produce various biologically active derivatives has been highlighted. Such compounds are of interest due to their potential applications in medicinal chemistry and material science (N. Kut, M. Onysko, V. Lendel, 2020) [https://consensus.app/papers/synthesis-functionalized-kut/806d1bd1f0625efd99e3e92642fc4f0a/?utm_source=chatgpt].
Antimicrobial and Antifungal Activities
- Several studies have synthesized novel quinazolinone derivatives and evaluated their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as therapeutic agents against infectious diseases (Ashok Kumar, C. S. Rajput, 2009) [https://consensus.app/papers/synthesis-antiinflammatory-activity-newer-kumar/e1eb2a5a542b5493aa19d71a7a81fc19/?utm_source=chatgpt].
Anticonvulsant and Antihistaminic Properties
- Some derivatives have been designed and synthesized with the goal of evaluating their anticonvulsant and antihistaminic activities. These compounds offer a basis for the development of new therapeutic agents in the treatment of epilepsy and allergic reactions, respectively (Nada A Noureldin, Hend Kothayer, El-Sayed M. Lashine, M. Baraka, W. El-Eraky, S. E. Awdan, 2017) [https://consensus.app/papers/synthesis-anticonvulsant-activity-study-novel-noureldin/7c95e08358a95cb79fb9e76898ae74db/?utm_source=chatgpt].
Anticancer Activities
- The anticancer potential of quinazolinone derivatives has also been explored, with some compounds showing significant activity against various cancer cell lines. These findings suggest the role of quinazolinone derivatives in the development of new anticancer drugs (Y. A. El-Badry, M. A. El-hashash, K. Al-Ali, 2020) [https://consensus.app/papers/synthesis-quinazolin43hone-derivatives-microwave-elbadry/a4fefb7243975db681c279058d9894fd/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary targets of this compound appear to be proteins associated with antibacterial and antifungal activity . The compound has shown significant interaction with the protein (PDB ID 1XDQ) involved in bacterial processes .
Mode of Action
The compound forms bonds with its targets, leading to changes in their function. For instance, aripiprazole, a compound with a similar piperazine structure, forms a bond between the tertiary amine of the piperazine and the Asp116 residue . This interaction could potentially alter the protein’s function, leading to the observed antimicrobial effects .
Biochemical Pathways
Compounds with similar structures have been found to interact with cholinesterase enzymes (ache and bche), which play a crucial role in nerve function . This suggests that the compound may have an impact on neurological pathways.
Pharmacokinetics
The compound’s good chemscore suggests it may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are primarily its antimicrobial activity. The compound has shown significant antibacterial and antifungal activity, suggesting it may disrupt essential processes in these microorganisms .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-phenylpiperazine followed by cyclization with ethyl chloroformate and sodium azide. The resulting compound is then reacted with 3-oxopropyl isocyanate to form the final product.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "4-phenylpiperazine", "ethyl chloroformate", "sodium azide", "3-oxopropyl isocyanate" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-phenylpiperazine in the presence of a suitable solvent and a catalyst to form intermediate A.", "Cyclization of intermediate A with ethyl chloroformate and sodium azide to form intermediate B.", "Reaction of intermediate B with 3-oxopropyl isocyanate in the presence of a suitable solvent and a catalyst to form the final product." ] } | |
CAS RN |
1033824-42-8 |
Product Name |
2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Molecular Formula |
C23H23N5O2S |
Molecular Weight |
433.53 |
IUPAC Name |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H23N5O2S/c29-20(27-14-12-26(13-15-27)16-6-2-1-3-7-16)11-10-19-22(30)28-21(24-19)17-8-4-5-9-18(17)25-23(28)31/h1-9,19,24H,10-15H2 |
InChI Key |
JTPIHIOQSLMCOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
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